bis[2-(4-bromophenyl)-2-oxoethyl] oxalate
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate is a brominated aromatic ester characterized by two 2-(4-bromophenyl)-2-oxoethyl groups linked via an oxalate (ethanedioate) backbone. Its IUPAC name is this compound, with an inferred molecular formula of C₁₈H₁₂Br₂O₈ and a molecular weight of 548.10 g/mol (calculated based on structural analogs) . The compound’s structure features a central oxalate group esterified with two 2-(4-bromophenyl)-2-oxoethyl moieties, each containing a para-brominated phenyl ketone.
Applications of such compounds are inferred from structural analogs, which are often employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic and electron-deficient bromine substituents .
Properties
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O6/c19-13-5-1-11(2-6-13)15(21)9-25-17(23)18(24)26-10-16(22)12-3-7-14(20)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCOFNVRVIDQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226370 | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-44-3 | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3013-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(4-bromophenyl)-2-oxoethyl] oxalate typically involves the reaction of 4-bromobenzaldehyde with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Chemistry
Synthesis of Heterocycles:
The compound has been utilized in the synthesis of various heterocyclic compounds, such as oxazoles and imidazoles. These heterocycles are vital in pharmaceuticals due to their biological activity. For instance, derivatives of bis[2-(4-bromophenyl)-2-oxoethyl] oxalate can act as precursors in the formation of benzoxazepines, which are known for their therapeutic properties in treating neurological disorders .
Photolysis Studies:
this compound undergoes photolysis under mild conditions, making it useful for studying organic acid identification. The photolytic behavior of phenacyl benzoate derivatives, including this compound, allows for the exploration of reaction mechanisms and the development of photochemical applications .
Pharmaceutical Applications
Drug Development:
The compound's structure allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives have potential as anti-inflammatory agents and as intermediates in the synthesis of more complex drugs. For example, the introduction of various substituents on the aromatic rings can lead to compounds with improved efficacy against specific targets .
Insecticidal Properties:
Recent studies have highlighted the potential use of similar compounds as insecticides. The structural framework of this compound can be modified to create effective insecticides that target pest species while being less harmful to non-target organisms .
Material Science
Polymer Synthesis:
The compound can be used in polymer chemistry to create materials with desirable mechanical and thermal properties. For instance, poly(4,4'-cyclohexylidene bisphenol oxalate) synthesized from related compounds has shown promise in solid-phase extraction applications for DNA isolation, demonstrating its utility in biotechnological applications .
Case Studies
Mechanism of Action
The mechanism of action of bis[2-(4-bromophenyl)-2-oxoethyl] oxalate involves its interaction with specific molecular targets. The oxalate moiety can participate in coordination chemistry, forming complexes with metal ions. Additionally, the bromophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparison Criteria
Central Backbone and Substituents
- Oxalate vs. Isophthalate : The oxalate derivative features a shorter, more rigid ethanedioate core (C₂O₄²⁻), whereas the isophthalate analog (C₈H₄O₄²⁻) has a bulkier benzene ring, increasing steric hindrance and molecular weight .
- Functional Groups : All compounds retain the 2-(4-bromophenyl)-2-oxoethyl group, which contributes to π-π stacking and dipole interactions due to the electron-withdrawing bromine and ketone moieties .
Hydrogen Bonding and Crystal Packing
- Dimeric Motifs : this compound is predicted to form R₂²(10) dimeric structures via C–H···O hydrogen bonds between methylene and carbonyl groups, as observed in analogs like 2-(4-bromophenyl)-2-oxoethyl benzoate .
- 3D Networks: Compounds such as 2-(4-bromophenyl)-2-oxoethyl 2-aminobenzoate extend dimeric units into 3D frameworks through additional weak C–H···O interactions, enhancing thermal stability .
Research Findings and Implications
- Crystallographic Trends : The prevalence of R₂²(10) motifs across analogs suggests that brominated aromatic esters favor dimeric packing, which may influence melting points and solubility .
- Electron-Deficient Aromatics : The para-bromophenyl group enhances electrophilic reactivity, making these compounds suitable for Suzuki-Miyaura coupling or nucleophilic substitution reactions in synthetic chemistry .
Biological Activity
Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two 4-bromophenyl groups attached to a central oxalate moiety. Its structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. For instance, a study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and induced cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
| A549 | 18.5 | ROS generation |
Antioxidant Activity
The compound has also exhibited antioxidant properties. In vitro assays indicated that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to modulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines treated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are mediated through several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Oxidative Stress Modulation : It enhances the cellular antioxidant defense system, reducing oxidative damage.
- Cytokine Regulation : By inhibiting NF-kB signaling, it reduces inflammatory cytokine production.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer treatment.
- Inflammatory Response Model : In a rat model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema, indicating its anti-inflammatory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
